An In-depth Technical Guide to Glutaric Anhydride: Chemical Properties and Structure
An In-depth Technical Guide to Glutaric Anhydride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Glutaric anhydride, a cyclic dicarboxylic anhydride, serves as a versatile building block in organic synthesis.[1][2][3][4] Its utility spans the production of pharmaceuticals, polymers, resins, and corrosion inhibitors.[2][3][5][6] This technical guide provides a comprehensive overview of its chemical properties, structure, and key reactions, tailored for professionals in research and development.
Chemical Structure and Identification
Glutaric anhydride is systematically named oxane-2,6-dione or pentanedioic anhydride.[7][8] It consists of a six-membered ring containing five carbon atoms and one oxygen atom, with two carbonyl groups at positions 2 and 6.[1][2] This structure is functionally related to glutaric acid.[2]
Below is a diagram representing the chemical structure of glutaric anhydride.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 108-55-4[9][10][11] |
| EC Number | 203-593-6[10][11][12] |
| Molecular Formula | C₅H₆O₃[6][10][13] |
| Molecular Weight | 114.10 g/mol [10][13] |
| InChI | 1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2[12][14] |
| InChIKey | VANNPISTIUFMLH-UHFFFAOYSA-N[12][14][15] |
| SMILES | O=C1CCCC(=O)O1[12][15] |
| Synonyms | Pentanedioic anhydride, Dihydropyran-2,6-dione, Glutaric acid anhydride[7][8][12][16] |
Physical and Chemical Properties
Glutaric anhydride is a white to off-white crystalline solid or powder.[6][10] It is sensitive to moisture and will hydrolyze in the presence of water.[5][10][11]
Table 2: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 50-57 °C[5][6][10][14] |
| Boiling Point | 290-291 °C at 1013 hPa[5][6][9] |
| 150 °C at 10 mmHg[2][10][12] | |
| Density | 1.24 g/cm³ at 60 °C[9][14] |
| 1.411 g/mL[5][10] | |
| Flash Point | 173-178 °C[5][6][14] |
| Autoignition Temperature | 320 °C[9][14] |
| Vapor Pressure | 0.05 hPa at 50 °C[14] |
Table 3: Solubility
| Solvent | Solubility |
|---|---|
| Water | Hydrolyzes[10] |
| Ether | Soluble[5][17] |
| Dimethyl sulfoxide (DMSO) | Soluble[5] |
| Methanol | Soluble[5] |
| Ethanol | Soluble[17] |
| Chloroform | Soluble[10][17] |
| Ethyl Acetate | Soluble[2][10] |
| Benzene | Soluble[17] |
| Toluene | Soluble[17] |
| Acetone | Soluble[17] |
| Tetrahydrofuran | Soluble[17] |
Experimental Protocols: Synthesis
A common method for the synthesis of glutaric anhydride is the dehydration of glutaric acid. This can be achieved by heating glutaric acid, often in the presence of a dehydrating agent such as acetic anhydride.[17][18]
Experimental Protocol: Synthesis of Glutaric Anhydride from Glutaric Acid
-
Reactants: Glutaric acid and a dehydrating agent (e.g., acetic anhydride).
-
Procedure: The dicarboxylic acid is mixed and heated with the dehydrating agent.[17] For instance, glutaric acid can be heated gently to induce dehydration and the formation of the cyclic anhydride.[18] In a more robust laboratory preparation, the residue of a reaction mixture containing the diacid is treated with acetic anhydride and heated, for example, on a steam bath for one hour.[19]
-
Work-up: After the reaction, the excess dehydrating agent is typically removed by distillation.[20] The crude product can then be purified by distillation under reduced pressure.[19][20]
-
Purification: Recrystallization can be performed to obtain a purer product. For example, the anhydride can be dissolved in a hot solvent like ethyl acetate, followed by the addition of a less polar solvent such as hexane or petroleum ether to induce crystallization upon cooling.[20]
The following diagram illustrates the synthesis of glutaric anhydride from glutaric acid.
Reactivity and Chemical Behavior
As a cyclic anhydride, glutaric anhydride is a reactive electrophile, readily undergoing nucleophilic acyl substitution reactions.[1][18] The two carbonyl groups are highly electrophilic, making the carbonyl carbons susceptible to attack by nucleophiles.[1]
Hydrolysis: Glutaric anhydride is sensitive to moisture and readily hydrolyzes to form glutaric acid.[10][11][18] This is often an undesirable side reaction, and measures should be taken to work in anhydrous conditions when the anhydride is the desired reagent.[18]
The diagram below shows the hydrolysis of glutaric anhydride.
Reactions with Other Nucleophiles:
-
Alcohols: Reacts with alcohols to form esters.[18]
-
Amines: Reacts with amines to yield amides.[1]
-
Incompatible Materials: It is incompatible with strong oxidizing agents, acids, and bases.[21]
Applications in Research and Development
The reactivity of glutaric anhydride makes it a valuable intermediate in various synthetic applications:
-
Pharmaceuticals: It is used in the production of glutaric acid family pharmaceuticals.[2][5][6]
-
Polymers: Glutaric anhydride is a monomer used in the manufacture of polymers, such as modified unsaturated linear (epoxy) polyesters.[2][5][6] It is also used as a crosslinking agent in polymer chemistry.[1]
-
Other Applications: It serves as a raw material in the production of flavors, corrosion inhibitors, surfactants, and metal finishing compounds.[2][5][6]
Safety and Handling
Glutaric anhydride is classified as harmful and an irritant.[6][16]
Table 4: Hazard Information
| Hazard | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed or in contact with skin.[9][22] |
| Skin Irritation | Causes skin irritation.[9][22] |
| Eye Damage | Causes serious eye damage or irritation.[9][22] |
| Respiratory Irritation | Causes respiratory tract irritation.[6][16] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][9] In case of dust formation, use a dust mask.
-
Handling: Use with adequate ventilation and avoid generating dust.[16] Wash hands thoroughly after handling.[9][16]
-
Storage: Store in a cool, dry place in a tightly closed container.[16][21] It is moisture sensitive and should be protected from exposure to moist air or water.[5][10][21]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[16]
-
Skin Contact: Wash off immediately with plenty of soap and water.[9][21]
-
Ingestion: If swallowed, call a poison center or doctor.[9] Do not induce vomiting unless directed by medical personnel.[16]
This guide provides a foundational understanding of glutaric anhydride for professionals engaged in chemical research and development. For more detailed information, consulting the referenced safety data sheets and scientific literature is recommended.
References
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